molecular formula C20H23N3O B2913153 N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide CAS No. 1396568-40-3

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2913153
CAS No.: 1396568-40-3
M. Wt: 321.424
InChI Key: DTJSCWBNASQHKO-UHFFFAOYSA-N
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Description

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound featuring a piperidine ring, a butynyl chain, a pyrrole ring, and a benzamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the but-2-yn-1-yl intermediate: This can be achieved through the alkylation of a piperidine derivative with a suitable alkyne precursor.

    Coupling with 4-(1H-pyrrol-1-yl)benzamide: The intermediate is then coupled with 4-(1H-pyrrol-1-yl)benzamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods: Industrial production may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the alkyne group, converting it into an alkene or alkane.

    Substitution: The benzamide and pyrrole rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for oxidation.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is common for reducing the alkyne group.

    Substitution: Friedel-Crafts acylation or alkylation can be performed using aluminum chloride (AlCl3) as a catalyst.

Major Products:

    Oxidation: N-oxide derivatives.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted benzamide and pyrrole derivatives.

Scientific Research Applications

N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. For instance, it could inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

  • N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-indol-1-yl)benzamide
  • N-(4-(morpholin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide

Comparison: Compared to its analogs, N-(4-(piperidin-1-yl)but-2-yn-1-yl)-4-(1H-pyrrol-1-yl)benzamide may exhibit unique binding affinities and selectivities due to the presence of the pyrrole ring, which can influence its electronic properties and steric interactions. This uniqueness can make it a more potent or selective agent in certain biological assays.

Properties

IUPAC Name

N-(4-piperidin-1-ylbut-2-ynyl)-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O/c24-20(21-12-2-5-15-22-13-3-1-4-14-22)18-8-10-19(11-9-18)23-16-6-7-17-23/h6-11,16-17H,1,3-4,12-15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTJSCWBNASQHKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC#CCNC(=O)C2=CC=C(C=C2)N3C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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